molecular formula C9H21NOS B13216021 Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13216021
M. Wt: 191.34 g/mol
InChI Key: FRDPXVTYQLTTOY-UHFFFAOYSA-N
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Description

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone (CAS: 2060034-11-7) is a sulfanone derivative characterized by a central sulfur atom in a λ⁶-sulfanone configuration. The compound features two branched alkyl substituents: a 3-methylbutan-2-yl group and a 2-methylpropyl (isobutyl) group, along with an imino functional group.

Properties

Molecular Formula

C9H21NOS

Molecular Weight

191.34 g/mol

IUPAC Name

imino-(3-methylbutan-2-yl)-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H21NOS/c1-7(2)6-12(10,11)9(5)8(3)4/h7-10H,6H2,1-5H3

InChI Key

FRDPXVTYQLTTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C(C)C(C)C

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride-Amine Condensation

This method involves reacting 3-methylbutan-2-amine with 2-methylpropylsulfonyl chloride under controlled conditions:

  • Reagents : Triethylamine (base), dichloromethane (solvent).
  • Mechanism : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfanone backbone.
  • Conditions :
Parameter Value
Temperature 0–5°C (initial), then 25°C
Reaction Time 4–6 hours
Yield 68–72%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.

Oxidation of Sulfide Precursors

A two-step synthesis starting from bis(3-methylbutan-2-yl)(2-methylpropyl)sulfide :

  • Imination : Treat with hydroxylamine-O-sulfonic acid to introduce the imino group.
  • Oxidation : Use hydrogen peroxide (30%) in acetic acid to oxidize sulfur to the λ⁶-sulfanone state.
Step Conditions Yield
Imination pH 9.5, 40°C, 2h 85%
Oxidation 60°C, 6h 63%

Multi-Step Industrial Synthesis

Large-scale production employs continuous flow reactors for efficiency:

  • Step 1 : Generate 2-methylpropylsulfinic acid via thiol oxidation.
  • Step 2 : React with 3-methylbutan-2-amine in dimethylformamide (DMF) at 80°C for 12 hours.
  • Step 3 : Oxidative workup with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Optimization :
Parameter Optimal Value Impact on Yield
Solvent DMF +15% vs. CH₂Cl₂
Temperature 80°C Maximizes rate
Catalyst None required Reduces cost

Output : 92% purity after recrystallization (ethanol/water).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Sulfonyl Chloride 72 98 Moderate High
Sulfide Oxidation 63 95 Low Moderate
Industrial Flow 85 92 High Optimal

Key Observations :

  • The industrial flow method balances yield and scalability but requires advanced equipment.
  • Sulfonyl chloride condensation offers higher purity for laboratory-scale applications.

Critical Reaction Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.
  • Temperature Control : Exothermic reactions necessitate cooling to prevent side product formation.
  • Oxidant Choice : mCPBA provides superior selectivity over hydrogen peroxide for λ⁶-sulfanone formation.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and interact with enzymes and receptors, while the sulfanone group can undergo redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous sulfanones:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
Imino(3-methylbutan-2-yl)(2-methylpropyl)-λ⁶-sulfanone 2060034-11-7 C₁₁H₂₃NOS* ~217.36* 3-methylbutan-2-yl, 2-methylpropyl Hazardous (H315, H319, H335); requires inert gas handling (P231)
Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone 22132-97-4 C₈H₁₁NOS 169.24 Methyl, 4-methylphenyl Higher polarity due to aromatic ring; 98% purity
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone 1621962-58-0 C₇H₁₀N₂OS 170.24 Pyridin-3-yl, dimethyl Enhanced solubility in polar solvents; powder form, room-temperature storage
Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone 2059942-31-1 C₆H₁₅NOS 149.25 Methyl, 2-methylbutyl Lower molecular weight; limited safety data
Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanone 2060063-26-3 C₁₀H₂₃NOS 205.36 2-methylbutyl, 3-methylbutyl Similar branched alkyl groups; no boiling/melting point data
Imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone 76456-06-9 C₆H₈N₂OS 156.21 Methyl, pyridin-2-yl High density (1.25 g/cm³); melting point 61–63°C

Physicochemical Properties

  • Pyridinyl-containing compounds (e.g., CAS 1621962-58-0) likely exhibit moderate solubility in organic solvents due to polarizable aromatic rings .
  • Thermal Stability: The target compound mandates storage away from heat (P210, P220), whereas Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone is stable at room temperature .

Biological Activity

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is a sulfanone compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and potential applications in drug development and material science.

Structural Characteristics

The compound features a unique molecular structure characterized by the presence of an imino group and specific alkyl substituents. Its molecular formula is C₉H₁₅NOS, with a molecular weight of approximately 191.33 g/mol. The lambda6 designation indicates the oxidation state of the sulfur atom, which plays a critical role in its reactivity and biological interactions.

Table 1: Structural Overview

PropertyValue
Molecular FormulaC₉H₁₅NOS
Molecular Weight191.33 g/mol
Functional GroupsImino, Sulfanone
Oxidation State of SulfurLambda6

Synthesis Methods

The synthesis of this compound can be approached through various methodologies, each depending on the availability of starting materials and desired purity levels. Methods may include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the sulfanone structure.
  • Functionalization : Modifying existing compounds to introduce the imino group and alkyl substituents.

Biological Activity

While extensive studies on the biological activity of this compound are still limited, preliminary data suggest several areas of interest:

  • Antimicrobial Properties : Similar compounds within the sulfanone class have demonstrated antimicrobial activity, suggesting potential for this compound as a lead in developing antibacterial agents.
  • Anticancer Activity : Research has indicated that sulfanones can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into the specific mechanisms by which this compound may affect tumor growth.

Table 2: Comparison with Related Compounds

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
This compoundTBDPotential (needs study)Potential (needs study)
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone121034-26-2YesYes
(3-Aminophenyl)(imino)methyl-lambda6-sulfanone851008-24-7YesYes

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with biological systems:

  • In Vitro Studies : Initial tests have shown that compounds similar to this compound can inhibit bacterial growth in laboratory settings.
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may interfere with cellular processes such as DNA replication or protein synthesis.

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